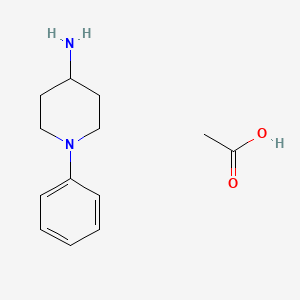

1-Phenylpiperidin-4-amine acetate

Description

1-Phenylpiperidin-4-amine acetate is a piperidine derivative characterized by a phenyl group attached to the piperidine nitrogen and an acetoxy group at the 4-position. Its acetate salt form enhances solubility and stability compared to freebase or other salt forms, making it advantageous for synthesis and formulation .

Properties

IUPAC Name |

acetic acid;1-phenylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.C2H4O2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;1-2(3)4/h1-5,10H,6-9,12H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERJUHHYRSWQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CN(CCC1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenylpiperidin-4-amine acetate involves several synthetic routes. One common method includes the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often involve multicomponent reactions, such as the Strecker synthesis, the Hanch synthesis of dihydropyridines and pyrroles, and the Biginelli reaction .

Chemical Reactions Analysis

1-Phenylpiperidin-4-amine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts like palladium and rhodium . Major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

1-Phenylpiperidin-4-amine acetate has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing various organic compounds . In biology and medicine, piperidine derivatives are utilized for their pharmacological properties, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities . The compound’s versatility makes it valuable in drug discovery and development .

Mechanism of Action

The mechanism of action of 1-Phenylpiperidin-4-amine acetate involves its interaction with specific molecular targets and pathways. Piperidine derivatives, including this compound, often exhibit their effects by interacting with various receptors and enzymes in the body . For example, some piperidine-based compounds inhibit the proliferation of cancer cells by arresting the cell cycle in specific phases . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Piperidine derivatives with modifications at the 4-amino position or nitrogen substituents exhibit diverse physicochemical and pharmacological properties. Key analogs include:

Notes:

- 1-Acetylpiperidin-4-amine introduces an acetyl group, which may enhance metabolic stability but reduce receptor binding affinity .

- 4-Anilino-1-Boc-piperidine is a protected intermediate used in opioid synthesis, highlighting the role of substituents in directing pharmacological activity .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Phenylpiperidin-4-amine acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine derivatives. For example, reacting N-phenylpiperidin-4-amine with ethyl acetate or acetic anhydride under basic conditions (e.g., sodium hydride) in solvents like ethanol or acetonitrile. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via recrystallization or column chromatography is critical for isolating the acetate salt. Comparisons with analogous compounds (e.g., dihydrochloride salts) suggest acetate formation requires careful pH adjustment .

Q. How can researchers characterize the purity and structural integrity of 1-Phenylpiperidin-4-amine acetate?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and acetate integration.

- HPLC-MS for purity assessment and molecular weight verification.

- Elemental analysis to validate stoichiometry (C, H, N content).

- Thermogravimetric analysis (TGA) to assess hygroscopicity and stability of the acetate moiety. Cross-referencing with PubChem data for similar piperidine derivatives ensures accuracy .

Q. What are the solubility and stability profiles of 1-Phenylpiperidin-4-amine acetate in common laboratory solvents?

- Methodological Answer : The acetate salt exhibits enhanced solubility in polar solvents (water, methanol) compared to freebase forms. Stability studies should include:

- pH-dependent degradation assays (e.g., 1–14 range) to identify optimal storage conditions.

- Accelerated stability testing (40°C/75% RH) over 4–6 weeks.

- Light sensitivity evaluation via UV-Vis spectroscopy. Data from CAS Common Chemistry highlight that acetate salts of piperidine derivatives generally show improved shelf life under anhydrous conditions .

Advanced Research Questions

Q. How can structural modifications to 1-Phenylpiperidin-4-amine acetate improve its pharmacokinetic properties in CNS-targeted studies?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., fluorination at the phenyl ring or piperidine nitrogen) to enhance blood-brain barrier permeability. Computational modeling (e.g., molecular docking with serotonin or opioid receptors) predicts binding affinity changes.

- Prodrug Design : Conjugate the acetate group with esterase-sensitive moieties for controlled release. Comparative studies with dihydrochloride salts (e.g., ) reveal acetate’s superior bioavailability in rodent models .

Q. What strategies resolve contradictions in reported biological activity data for 1-Phenylpiperidin-4-amine derivatives?

- Methodological Answer : Discrepancies may arise from:

- Salt-form variability (acetate vs. hydrochloride): Standardize assays using identical salt forms.

- Impurity profiling : Use LC-MS to identify byproducts (e.g., N-oxide derivatives) that interfere with receptor binding.

- Cell-line specificity : Validate activity across multiple models (e.g., HEK-293 vs. SH-SY5Y cells). notes that impurities in fentanyl analogs can skew pharmacological data, emphasizing rigorous QC .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining eco-friendly practices?

- Methodological Answer :

- Green Chemistry Metrics : Replace traditional solvents (DCM, THF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Catalytic efficiency : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce waste.

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and scalability. Industrial protocols for similar piperidine derivatives () recommend these approaches for ≥90% atom economy .

Q. What in vitro and in vivo models are most suitable for studying the neuropharmacological effects of 1-Phenylpiperidin-4-amine acetate?

- Methodological Answer :

- In vitro : Radioligand binding assays (e.g., μ-opioid or σ-1 receptors) using rat brain homogenates.

- In vivo : Rodent behavioral tests (e.g., tail-flick analgesia, open-field locomotion) with pharmacokinetic profiling (plasma/brain ratio via LC-MS/MS).

- Toxicity Screening : Ames test for mutagenicity and hERG channel inhibition assays. and emphasize the compound’s structural similarity to opioid impurities, necessitating stringent safety evaluations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.